molecular formula C11H8F3NO4 B2899718 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid CAS No. 2248413-77-4

2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid

Cat. No. B2899718
M. Wt: 275.183
InChI Key: BVUDJKYLQPTQLV-UHFFFAOYSA-N
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Description

2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid , also known by its IUPAC name 2-Oxo-2-(3-(trifluoromethyl)phenyl)acetic acid , is a chemical compound with the molecular formula C₉H₅F₃O₃ . It falls within the class of oxazolidine carboxylic acids and exhibits interesting properties due to its trifluoromethyl-substituted aromatic ring. The compound is a solid at ambient temperature and has a molecular weight of approximately 218.13 g/mol .


Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group onto the phenyl ring and subsequent cyclization to form the oxazolidine ring. While specific synthetic routes may vary, researchers have reported successful syntheses using various methodologies. Further studies are needed to optimize the synthetic procedures and enhance yields .


Molecular Structure Analysis

  • The carboxylic acid functionality, which contributes to its reactivity and solubility properties .

Chemical Reactions Analysis

  • Ring-Opening Reactions : Cleavage of the oxazolidine ring under specific conditions .

Physical And Chemical Properties Analysis

  • Spectral Data :
    • IR Spectrum : Key peaks include C=N (1600 cm⁻¹), C–O–C (1077 cm⁻¹), and C=C (1486 cm⁻¹) .
    • ¹H NMR Spectrum : Peaks corresponding to different protons in the molecule .

Safety And Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment .

properties

IUPAC Name

2-oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO4/c12-11(13,14)7-3-1-2-6(4-7)10(8(16)17)5-15-9(18)19-10/h1-4H,5H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUDJKYLQPTQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid

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